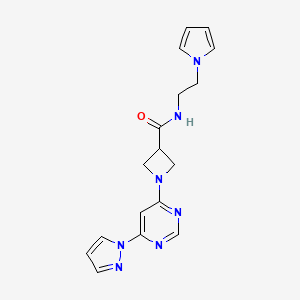

![molecular formula C15H11N5O B2927816 4-(o-tolyl)tetrazolo[1,5-a]quinazolin-5(4H)-one CAS No. 68357-69-7](/img/structure/B2927816.png)

4-(o-tolyl)tetrazolo[1,5-a]quinazolin-5(4H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-(o-tolyl)tetrazolo[1,5-a]quinazolin-5(4H)-one” is a derivative of quinazoline, an organic compound with the formula C8H6N2. It is an aromatic heterocycle with a bicyclic structure consisting of two fused six-membered aromatic rings, a benzene ring and a pyrimidine ring .

Synthesis Analysis

The synthesis of new tetrazolo[1.5-α]quinoline-4-yl derivatives is important in terms of searching for new biologically active substances . The reaction between substitutedtetrazolo[1,5-a] quinoline-4-carbaldehydes as a precursor, with sulfur and secondary amines was investigated . This, combined with the recently reported arylsulfanyl group dance, provides straightforward access to 4-azido-2-N-, O-, S-substituted quinazolines and/or their tetrazolo tautomers from commercially available 2,4-dichloroquinazoline .Molecular Structure Analysis

The molecular structure of “4-(o-tolyl)tetrazolo[1,5-a]quinazolin-5(4H)-one” is likely to be similar to that of quinazoline, given that it is a derivative of quinazoline . The azidoazomethine-tetrazole tautomeric equilibrium and the electron-withdrawing character of the fused tetrazolo system play a central role in the developed transformations .Chemical Reactions Analysis

The conversion of tetrazolo[1,5-a]quinoxalines to 1,2,3-triazoloquinoxalines and triazoloimidazoquinoxalines under typical conditions of a CuAAC reaction has been investigated . The compatibility of various aliphatic and aromatic alkynes towards the reaction was investigated and the denitrogenative annulation towards imidazoloquinoxalines could be observed as a competing reaction depending on the alkyne concentration and the substitutions at the quinoxaline .Scientific Research Applications

Synthesis of Triazoloquinoxalines and Imidazoloquinoxalines

Tetrazolo[1,5-a]quinoxalines have been used in CuAAC reactions for the synthesis of triazoloquinoxalines and imidazoloquinoxalines . These compounds have potential applications in various fields due to their unique chemical properties .

Formation of Rhenium Complexes

Another interesting application of tetrazolo[1,5-a]quinoxalines is in the formation of rhenium complexes . These complexes have been studied for their potential use in a variety of applications, including catalysis and materials science .

Semiconducting Characteristics

Tetrazolo[1,5-a]pyridine-containing π-conjugated systems, which are structurally similar to tetrazolo[1,5-a]quinazolines, have been studied for their semiconducting characteristics . These compounds could potentially be used in the development of new electronic materials .

Thermal Stability

Compounds containing tetrazolo[1,5-a]pyridine units have demonstrated good thermal stability . This makes them suitable for applications that require materials to withstand high temperatures .

Transistor Characteristics

A bithiophene-substituted tetrazolo[1,5-a]pyridine compound has shown stable transistor characteristics under repeated bias conditions . This suggests potential applications in the field of electronics .

Future Directions

The developed methodology will facilitate medicinal chemistry investigations into quinazoline derivatives and the discovered fluorescent properties of some of the products could serve as a starting point for their further applications in analytical and materials science . The search and expansion of combinatorial number of compounds are necessary for further synthesis of derivatives and their biological screening .

properties

IUPAC Name |

4-(2-methylphenyl)tetrazolo[1,5-a]quinazolin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N5O/c1-10-6-2-4-8-12(10)19-14(21)11-7-3-5-9-13(11)20-15(19)16-17-18-20/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLFNULBRGNYAPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=O)C3=CC=CC=C3N4C2=NN=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(o-tolyl)tetrazolo[1,5-a]quinazolin-5(4H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((1,3-Dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2927737.png)

![Methyl 3-(2-bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B2927738.png)

![Ethyl 3-amino-6-fluorobicyclo[3.1.0]hexane-6-carboxylate oxalate](/img/structure/B2927739.png)

![(1Z)-N'-hydroxy-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]ethanimidamide](/img/structure/B2927740.png)

![3-chloro-4-fluoro-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2927744.png)

![5-[(4-methoxyphenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2927746.png)

![(4-chlorophenyl)[4-(3-ethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2927747.png)

![N-[[3-(Cyclopentyloxymethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2927750.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2927751.png)